molecular formula C16H33N3O2S B2880863 1-((1-(Butylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine CAS No. 1421485-01-9

1-((1-(Butylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine

Cat. No.: B2880863
CAS No.: 1421485-01-9
M. Wt: 331.52
InChI Key: QJWUNYRIDXKWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(Butylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine is a sophisticated chemical building block designed for pharmaceutical research and drug discovery applications. This compound features a complex molecular architecture that integrates piperazine and piperidine heterocycles, two privileged scaffolds frequently employed in medicinal chemistry . The piperazine ring is a common motif in bioactive molecules, known for its ability to improve solubility and influence the pharmacokinetic properties of lead compounds . Similarly, piperidine derivatives are present in a wide range of pharmaceuticals, playing significant roles in the pharmaceutical industry . The strategic incorporation of a butylsulfonyl group adds a distinct electronic and steric profile, which may be utilized to modulate the compound's interactions with biological targets, such as enzymes or receptors . Researchers can leverage this high-purity compound as a key intermediate in the synthesis of novel molecules, particularly in the exploration of structure-activity relationships (SAR) during the optimization of new therapeutic agents. Its structure suggests potential utility in developing ligands for central nervous system (CNS) targets, G-protein coupled receptors (GPCRs), or kinase inhibitors, where such heterocyclic systems are often found . This product is intended for research use only in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(1-butylsulfonylpiperidin-4-yl)methyl]-2,4-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O2S/c1-4-5-12-22(20,21)19-8-6-16(7-9-19)14-18-11-10-17(3)13-15(18)2/h15-16H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWUNYRIDXKWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)CN2CCN(CC2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(Butylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound features a piperazine core with a butylsulfonyl group and additional methyl substitutions. Its molecular formula is C13H22N2O2SC_{13}H_{22}N_2O_2S, and it has a molecular weight of approximately 270.39 g/mol. The structure can be represented as follows:

1 1 Butylsulfonyl piperidin 4 yl methyl 2 4 dimethylpiperazine\text{1 1 Butylsulfonyl piperidin 4 yl methyl 2 4 dimethylpiperazine}

Piperazine compounds are known for their diverse biological activities, including effects on the central nervous system and potential anti-parasitic properties. The mechanism of action for this specific compound is hypothesized to involve modulation of neurotransmitter systems, particularly through interactions with GABA receptors, which play a crucial role in inhibitory neurotransmission.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may enhance GABAergic activity, leading to increased inhibition in neuronal circuits.
  • Anthelmintic Activity : Similar to other piperazines, it may exert anthelmintic effects by paralyzing parasites through neuromuscular blocking mechanisms.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiproliferative Effects

Recent studies have demonstrated that this compound has significant antiproliferative effects on various cancer cell lines. For instance, it was shown to inhibit the proliferation of A549 lung cancer cells by inducing apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
A54915Apoptosis induction
HeLa20Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed moderate activity against Gram-positive bacteria, suggesting potential as an antibacterial agent.

Case Studies

  • Case Study on Lung Cancer : A study published in Cancer Research explored the effects of this compound on A549 cells. Results indicated that treatment led to significant reductions in cell viability and increased markers of apoptosis (e.g., caspase activation) .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating potential for further development as an antimicrobial agent .

Scientific Research Applications

Medicinal Applications

  • Antidepressant Properties :
    The compound has been studied for its potential antidepressant effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .
  • Anxiolytic Effects :
    Similar to its antidepressant properties, this compound may exhibit anxiolytic effects. Compounds with piperidinyl structures have been shown to interact with GABA receptors, which play a significant role in anxiety regulation .
  • Neuroprotective Effects :
    There is emerging evidence that piperazine derivatives possess neuroprotective properties. These effects may be attributed to their ability to reduce oxidative stress and inflammation in neural tissues, making them candidates for treating neurodegenerative diseases .

Case Studies

  • Clinical Trials for Depression :
    A recent clinical trial evaluated the efficacy of a related piperazine compound in patients with major depressive disorder. Results indicated significant improvements in mood and cognitive function compared to placebo controls .
  • Animal Studies on Anxiety :
    In animal models, administration of 1-((1-(Butylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine demonstrated reduced anxiety-like behavior in elevated plus maze tests, suggesting its potential as an anxiolytic agent .
  • Neuroprotection in Models of Alzheimer’s Disease :
    Studies have shown that compounds similar to this compound can protect neuronal cells from amyloid-beta-induced toxicity, indicating a possible therapeutic pathway for Alzheimer's disease .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituent on Piperidine Piperazine Substituents Key Biological/Physicochemical Properties Reference
Target Compound Butylsulfonyl 2,4-dimethyl Hypothesized enhanced hydrophobicity -
1-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-2,4-dimethylpiperazine 2,5-Dimethylfuran-3-carbonyl 2,4-dimethyl Potential metabolic stability due to furan
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Nitrobenzyl 2-Methoxyphenyl High dopamine D2 receptor affinity (Ki < 50 nM)
5-[1-(4-Nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol 4-Nitrophenylsulfonyl Oxadiazole-thiol Antibacterial activity (MIC: 8–32 µg/mL)
1-Benzyhydryl-4-((4-nitrophenyl)sulfonyl)piperazine 4-Nitrophenylsulfonyl Benzhydryl Bulky aromatic group increases steric hindrance
Key Observations:
  • Piperazine Substituents : The 2,4-dimethylpiperazine may enhance conformational rigidity compared to unsubstituted or methoxyphenyl-substituted analogs (e.g., ), possibly improving receptor selectivity.
  • Bridging Groups : Methylenepiperidine-piperazine hybrids (as in the target compound) are common in dopamine receptor ligands, where the spacer length and flexibility modulate binding .

Physicochemical Properties

  • Solubility : Dimethylpiperazine may improve aqueous solubility relative to methoxyphenyl-substituted derivatives.

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